

# Centaurein: A Comprehensive Technical Guide to its Chemical Properties

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## Compound of Interest

Compound Name:	Centaurein
Cat. No.:	B1235216

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## Abstract

**Centaurein**, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides an in-depth overview of the chemical properties of **Centaurein**, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document details its physicochemical characteristics, spectroscopic data, and provides a synthesized experimental protocol for its isolation and purification. Furthermore, it visualizes the key signaling pathways influenced by **Centaurein**, offering insights into its mechanism of action.

## Chemical and Physical Properties

**Centaurein**, with the CAS number 35595-03-0, is structurally classified as a flavone O-glycoside.<sup>[1][2]</sup> Its systematic IUPAC name is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-{{(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl}oxy}chromen-4-one. The core structure consists of a flavonoid aglycone, known as centaureidin, linked to a  $\beta$ -D-glucopyranosyl moiety.

## Quantitative Data Summary

The key physicochemical properties of **Centaurein** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>24</sub> H <sub>26</sub> O <sub>13</sub>	[1][3][4][5]
Molecular Weight	522.46 g/mol	[1][3][4][5]
CAS Number	35595-03-0	[1][2]
Appearance	Yellow crystals	[2]
Melting Point	208-209 °C	[2]
Optical Activity	$[\alpha]D^{20} = -76.6^\circ$ (c = 1.4 in methanol)	[2]
Solubility	Soluble in hot water, hot alcohol, and hot acetone. Practically insoluble in cold water, chloroform, and ether.	[2]
Elemental Analysis	C: 55.17%, H: 5.02%, O: 39.81%	[1][4]

## Spectroscopic Data

The structural elucidation of **Centaurein** has been primarily accomplished through a combination of spectroscopic techniques.

### UV-Visible Spectroscopy

In methanol, **Centaurein** exhibits characteristic absorption maxima ( $\lambda_{\text{max}}$ ) at 349 nm and 258 nm, with corresponding  $\log \epsilon$  values of 4.31 and 4.30, respectively.[2] These absorptions are typical for the flavone chromophore.

### Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data is available for **Centaurein**. In negative ion mode, precursor ions of  $[\text{M}-\text{H}]^-$  at m/z 521.13 and  $[\text{M}+\text{FA}-\text{H}]^-$  at m/z 567.135 have

been observed.

## Infrared (IR) Spectroscopy

While specific IR spectral data for **Centaurein** is not readily available in the searched literature, the expected spectrum would show characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band in the region of 3500-3200  $\text{cm}^{-1}$  due to the multiple hydroxyl groups.
- C-H stretching: Bands in the 3100-3000  $\text{cm}^{-1}$  region for aromatic C-H and below 3000  $\text{cm}^{-1}$  for aliphatic C-H.
- C=O stretching: A strong absorption band around 1650  $\text{cm}^{-1}$  for the conjugated ketone in the pyranone ring.
- C=C stretching: Aromatic C=C stretching bands in the 1600-1475  $\text{cm}^{-1}$  region.
- C-O stretching: Multiple strong bands in the 1300-1000  $\text{cm}^{-1}$  region corresponding to the ether and alcohol C-O bonds.

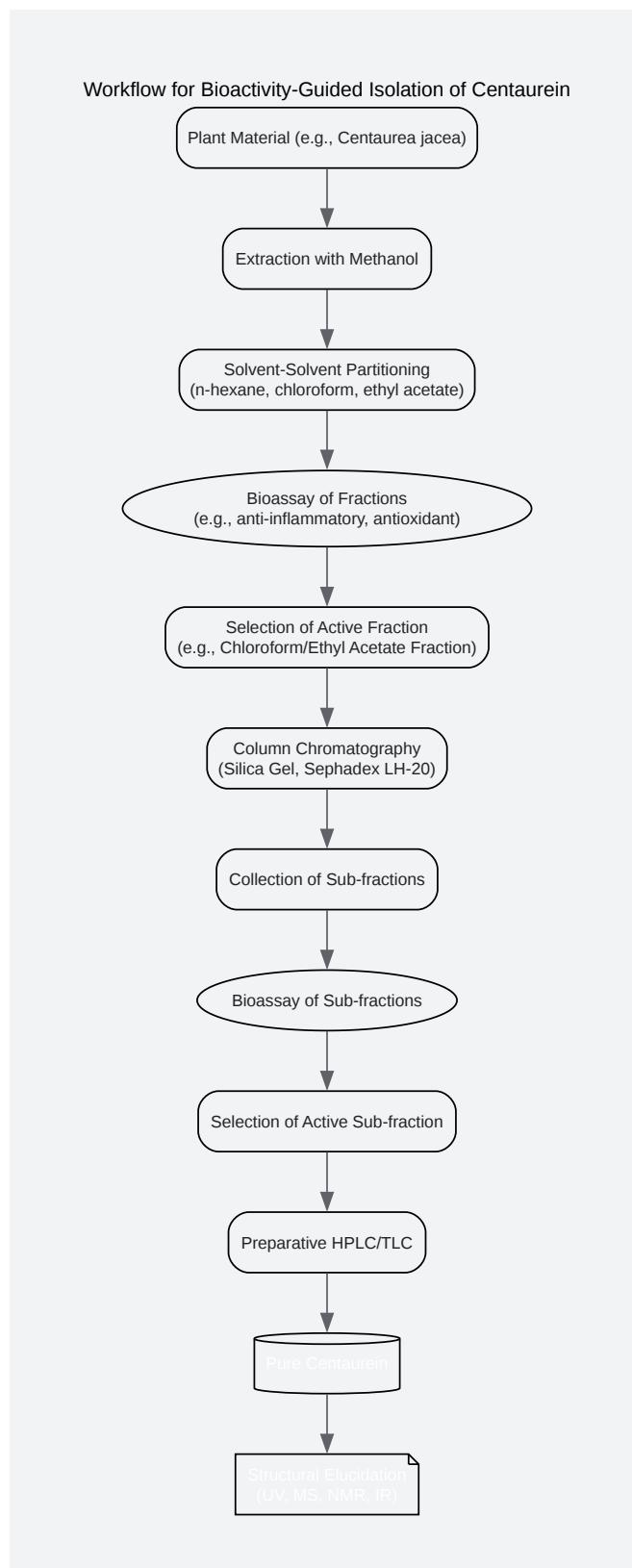
## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data with full assignments for **Centaurein** are not explicitly provided in the public domain literature searched. However, the PubChem database indicates the availability of a  $^{13}\text{C}$  NMR spectrum for **Centaurein** on SpectraBase.<sup>[1]</sup> For researchers requiring this detailed data, accessing specialized spectroscopic databases is recommended.

## Experimental Protocols: Isolation and Purification of Centaurein

The following is a synthesized, detailed methodology for the isolation and purification of **Centaurein** from plant material, based on common practices for flavonoid extraction from *Centaurea* species. This protocol is intended as a guide and may require optimization depending on the specific plant source and available equipment.

# Bioactivity-Guided Isolation Workflow



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Caption: Bioactivity-guided isolation workflow for **Centaurein**.

## Step-by-Step Methodology

- Plant Material Preparation:
  - Collect and identify the plant material (e.g., aerial parts of *Centaurea jacea*).
  - Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
  - Grind the dried plant material into a fine powder.
- Extraction:
  - Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking.
  - Filter the extract through Whatman No. 1 filter paper.
  - Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
  - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
- Solvent-Solvent Partitioning:
  - Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
  - Perform successive partitioning with solvents of increasing polarity:
    - n-hexane to remove non-polar compounds like fats and waxes.
    - Chloroform to extract compounds of intermediate polarity.
    - Ethyl acetate to extract more polar flavonoids.
  - Concentrate each fraction using a rotary evaporator.

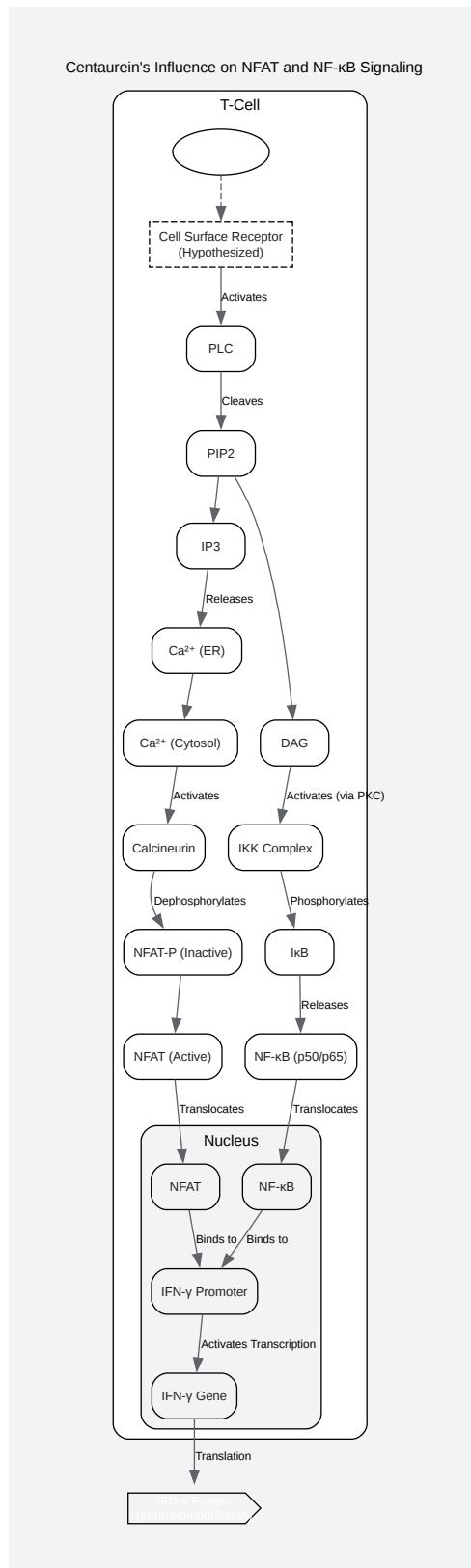
- Bioassay-Guided Fractionation (Optional but Recommended):
  - Screen the different solvent fractions for the desired biological activity (e.g., antioxidant, anti-inflammatory, or immunomodulatory assays).
  - Select the most active fraction for further purification. Based on literature, **Centaurein** is likely to be present in the more polar fractions like ethyl acetate.
- Column Chromatography:
  - Subject the active fraction to column chromatography on silica gel.
  - Elute the column with a gradient of solvents, for example, starting with chloroform and gradually increasing the polarity by adding methanol.
  - Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).
  - Combine fractions with similar TLC profiles.
- Further Purification:
  - Subject the fractions containing the compound of interest to further purification using one or more of the following techniques:
    - Sephadex LH-20 column chromatography: Elute with methanol to separate compounds based on their molecular size and to remove pigments.
    - Preparative Thin-Layer Chromatography (pTLC): Apply the semi-purified fraction as a band on a pTLC plate and develop with a suitable solvent system. Scrape the band corresponding to **Centaurein** and elute with methanol.
    - Preparative High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient of water and methanol (both containing a small percentage of formic or acetic acid to improve peak shape) for final purification.
- Crystallization and Characterization:

- Crystallize the purified **Centaurein** from a suitable solvent system (e.g., methanol/water).
- Confirm the identity and purity of the isolated compound using spectroscopic methods (UV-Vis, MS, IR, <sup>1</sup>H NMR, and <sup>13</sup>C NMR).

## Signaling Pathways

**Centaurein** has been reported to exert its immunomodulatory effects, at least in part, by stimulating the expression of interferon-gamma (IFN- $\gamma$ ). This stimulation is mediated through the activation of the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathways.

## Centaurein-Mediated NFAT and NF- $\kappa$ B Activation

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